molecular formula C12H16BN3O2 B13697314 Imidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester

Imidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester

Cat. No.: B13697314
M. Wt: 245.09 g/mol
InChI Key: PRPGIUVLACVJGE-UHFFFAOYSA-N
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Description

MFCD26520665 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields

Chemical Reactions Analysis

MFCD26520665 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

MFCD26520665 has a wide range of scientific research applications. In chemistry, it is used for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, MFCD26520665 is explored for its potential therapeutic effects and drug development. In industry, it is applied in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of MFCD26520665 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction leads to various biochemical and physiological changes, which are the basis for its applications in different fields .

Comparison with Similar Compounds

MFCD26520665 can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include those with triazolo ring structures and methanesulfonate crystal forms. The uniqueness of MFCD26520665 lies in its specific molecular interactions and stability, which make it suitable for various applications .

Properties

Molecular Formula

C12H16BN3O2

Molecular Weight

245.09 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-8-16-6-5-14-7-10(16)15-9/h5-8H,1-4H3

InChI Key

PRPGIUVLACVJGE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=CN=CC3=N2

Origin of Product

United States

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